molecular formula C17H23NO2 B145573 ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate CAS No. 139334-62-6

ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate

Cat. No. B145573
CAS RN: 139334-62-6
M. Wt: 273.37 g/mol
InChI Key: DWTKFVTYFVHJML-GDBMZVCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate, commonly referred to as "ethyl pyridine", is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid with a melting point of 107 °C and a boiling point of 203 °C. Ethyl pyridine is soluble in ethanol and ether, and insoluble in water. It is also used as a solvent in some applications.

Mechanism of Action

The mechanism of action of ethyl pyridine is not well understood. However, it is believed to act as a Lewis acid, which is a type of molecule that can accept electrons from other molecules. This allows it to act as a catalyst in some chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl pyridine are not well understood. However, it has been reported to have some effects on the metabolism of certain enzymes, including cytochrome P450 and glutathione S-transferase. It has also been reported to have some effect on the activity of certain hormones, including testosterone and estrogen.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl pyridine in laboratory experiments include its low cost and its ability to act as a catalyst in certain chemical reactions. It is also relatively stable, which makes it suitable for long-term storage in the laboratory.
The main limitation of using ethyl pyridine in laboratory experiments is that it can be toxic if inhaled or ingested. It is also flammable and can react with certain compounds to produce toxic gases. Therefore, it should be handled with care in the laboratory.

Future Directions

The future directions for research on ethyl pyridine include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research into its mechanism of action and its toxicity is needed. Finally, further research into its potential use as a solvent in organic synthesis is also needed.

Synthesis Methods

Ethyl pyridine can be synthesized through a reaction between ethyl bromide and pyridine. This reaction is carried out in an inert atmosphere at a temperature of 70-80 °C. The reaction produces ethyl bromide, which is then reacted with pyridine to form ethyl pyridine. The reaction is usually carried out in the presence of a catalyst, such as palladium or nickel.

Scientific Research Applications

Ethyl pyridine has been used in a variety of scientific research applications, such as in the synthesis of organic compounds, as a reagent in organic synthesis, and as a solvent in organic synthesis. It has also been used in the synthesis of pharmaceuticals and in the manufacture of dyes and pigments.

properties

IUPAC Name

ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-10,14,16H,4,11-12H2,1-3H3/t14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTKFVTYFVHJML-GDBMZVCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=CCN1C(C)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC(=CCN1[C@H](C)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate

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